(R)-3-Aminopiperidine

Chiral resolution Process chemistry Enantiomeric excess

Chiral purity is critical in DPP-4 inhibitor synthesis-racemic or (S)-3-aminopiperidine produces diastereomeric impurities that compromise target binding and regulatory compliance. (R)-3-Aminopiperidine (CAS 127294-73-9) solves this: • Mandatory (R)-enantiomer scaffold for alogliptin, linagliptin, and trelagliptin; alogliptin requires >99% R-configuration • Free base at ≥97% purity enables higher API yields and reduced downstream purification • Dihydrochloride salt form available for solid-state stability and formulation studies

Molecular Formula C5H12N2
Molecular Weight 100.16 g/mol
CAS No. 127294-73-9
Cat. No. B145903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Aminopiperidine
CAS127294-73-9
Molecular FormulaC5H12N2
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESC1CC(CNC1)N
InChIInChI=1S/C5H12N2/c6-5-2-1-3-7-4-5/h5,7H,1-4,6H2/t5-/m1/s1
InChIKeyPEUGKEHLRUVPAN-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-Aminopiperidine: Key Chiral Intermediate for DPP-4 Inhibitors


(R)-3-Aminopiperidine (CAS 127294-73-9), systematically named (3R)-piperidin-3-amine, is an enantiomerically pure chiral amine building block with the molecular formula C₅H₁₂N₂ and a molecular weight of 100.16 g/mol . It serves as a core structural motif in the synthesis of several FDA-approved dipeptidyl peptidase-4 (DPP-4) inhibitors, notably alogliptin, trelagliptin, and linagliptin [1][2]. The compound is characterized by a single stereogenic center at the 3-position of the piperidine ring, which is essential for the desired biological activity of downstream drug substances. Commercial sources typically supply the compound in free base form with a minimum purity specification of 97% .

Stereochemical-control study fit for DPP-4 inhibitor synthesis
Enantiomerically pure chiral building block workflow
Reported fit for process chemistry and chiral resolution research

(R)-3-Aminopiperidine Stereochemical Necessity


The stereochemistry of the 3-aminopiperidine scaffold is a critical determinant of biological activity in DPP‑4 inhibitors. Approved drugs such as alogliptin and linagliptin are explicitly formulated with the (R)-enantiomer of this building block [1]. Substituting (R)-3-aminopiperidine with its (S)-enantiomer or a racemic mixture is not viable, as the resulting diastereomeric drug molecules exhibit drastically reduced target binding affinity. This would compromise therapeutic efficacy and introduce an unacceptable impurity profile, given that alogliptin exists predominantly as the R-enantiomer (>99%) [2]. The following quantitative evidence substantiates the necessity of procuring the specific (R)-enantiomer for any pharmaceutical application targeting this molecular framework.

This Product (R)-Enantiomer
Single enantiomer required for DPP-4 inhibitor activity context
Potential Substitute (S)-Enantiomer / Racemate
May shift target binding profile; not directly interchangeable
Free Base Form
Synthetic flexibility; typically requires cold storage
Dihydrochloride Salt
Solid handling benefit; chloride sensitivity may limit use

(R)-3-Aminopiperidine Performance Evidence


Chiral Resolution via (R)-CPA

The use of (R)-4-(2-chloro-1,3,2-dioxaphosphorinane 2-oxide) ((R)-CPA) as a resolving agent for racemic 3-aminopiperidine provides a marked improvement in both yield and enantiomeric purity compared to other documented approaches [1]. This method yields (R)-3-aminopiperidine with an exceptionally high enantiomeric excess (ee). The comparative advantage is highlighted against the baseline of traditional resolution or asymmetric synthesis, which often require multiple recrystallizations or yield lower optical purity.

Chiral Resolution
Head-to-head
99.6% ee via (R)-CPA resolution; 99.5% yield
Supports high enantiomeric purity workflow
Diastereomeric salt formation in 90% t-BuOH at 0°C
Chiral resolution Process chemistry Enantiomeric excess

Enantiomeric Purity by Chiral HPLC

A validated chiral HPLC method has been developed to accurately quantify the unwanted (S)-piperidin-3-amine impurity in (R)-piperidin-3-amine dihydrochloride [1]. This method provides a robust and precise tool for quality control, ensuring that the compound meets the stringent enantiomeric purity requirements for pharmaceutical applications.

Chiral HPLC Method
Method context
Validated precolumn derivatization method for (S)-isomer quantification
Enables enantiomeric impurity review
Precision and accuracy confirmed for QC
Analytical chemistry Chiral separation Quality control

Free Base and Dihydrochloride Salt Comparison

While (R)-3-aminopiperidine is available as a free base with a typical purity specification of ≥97% , its dihydrochloride salt form (CAS 334618-23-4) is also a common alternative. The salt form offers different physical properties, such as a defined melting point range (e.g., 190-195°C or 206-210°C ), which can be advantageous for handling and storage stability [1]. However, the free base provides greater synthetic flexibility for downstream reactions where the presence of chloride ions might be detrimental.

Free Base vs Salt
Reported
Free base: ≥97% purity, oil; Salt: solid, mp 190–210°C
Form choice depends on synthetic tolerance
Salt offers easier handling; free base requires cold storage
Salt selection Stability Pharmaceutical intermediates

Critical Intermediate for DPP-4 Inhibitor Synthesis

(R)-3-Aminopiperidine is not merely a chiral amine; it is a documented, essential building block in the convergent synthesis of multiple commercially successful DPP‑4 inhibitors. Its incorporation into the final drug substance is a direct and unambiguous step in patented synthetic routes [1][2]. This is a key differentiator from related chiral piperidines that may lack such clear, multi-drug applicability. The compound's specific (R)-stereochemistry is required for the biological activity of drugs like alogliptin, which itself is >99% the R-enantiomer [3].

DPP-4 Intermediate Role
Class-level
Documented building block for alogliptin, trelagliptin, linagliptin
Reported synthesis context for DPP-4 inhibitors
Only (R)-stereoisomer appears in disclosed routes
Drug synthesis DPP-4 inhibitors Pharmaceutical patents

(R)-3-Aminopiperidine Key Applications


Alogliptin and Linagliptin Process Development

As a primary building block for the DPP‑4 inhibitors alogliptin and linagliptin, (R)-3-aminopiperidine is essential for process chemists developing or scaling up the synthesis of these drugs [1][2]. Its high enantiomeric purity, achievable through methods like the (R)-CPA resolution, directly translates to higher yields and reduced purification burden in the final drug substance manufacturing [3].

Analytical Method Development and Quality Control

The compound serves as a critical reference standard for developing and validating chiral analytical methods. The validated chiral HPLC method for quantifying the (S)-enantiomer impurity in (R)-3-aminopiperidine dihydrochloride is a prime example [4]. Quality control laboratories in pharmaceutical manufacturing rely on this compound to ensure batch-to-batch consistency and compliance with regulatory enantiomeric purity requirements.

Chiral Piperidine Derivative Research

(R)-3-Aminopiperidine is a versatile chiral scaffold for medicinal chemistry. Researchers use it as a starting material to synthesize novel libraries of chiral piperidine-based compounds for target identification and lead optimization in areas beyond DPP‑4 inhibition, such as the development of tofacitinib analogs and other kinase inhibitors [5].

Stability and Formulation Studies

Given the availability of both the free base and the dihydrochloride salt, this compound is ideal for comparative stability studies. Formulation scientists may evaluate the solid-state properties, hygroscopicity, and long-term storage behavior of the dihydrochloride salt versus the free base to inform the selection of the most suitable form for their specific synthetic or formulation processes [6].

Application
Selection Property
Validation Focus
DPP-4 inhibitor process research
Enantiomeric purity specification
Chiral resolution efficiency and yield
Chiral analytical method development
Impurity profiling capability
HPLC method precision and accuracy
Chiral piperidine library synthesis
Stereochemical scaffold versatility
Reaction compatibility and derivatization
Stability and formulation studies
Free base vs. salt form attributes
Handling, storage, and long-term behavior

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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